molecular formula C13H10N2O B11893554 3-(1H-Imidazol-2-yl)naphthalen-2-ol

3-(1H-Imidazol-2-yl)naphthalen-2-ol

Cat. No.: B11893554
M. Wt: 210.23 g/mol
InChI Key: CANORYAAKDQNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Imidazol-2-yl)naphthalen-2-ol is a compound that combines the structural features of imidazole and naphthol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Imidazol-2-yl)naphthalen-2-ol typically involves the reaction of 3-hydroxynaphthalene-2-carboxylic acid with benzene-1,2-diamine in the presence of polyphosphoric acid at elevated temperatures (130-135°C) for a few hours . The product is then purified through crystallization or other suitable methods.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Imidazol-2-yl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides can be employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of various substituted imidazole-naphthol compounds.

Scientific Research Applications

3-(1H-Imidazol-2-yl)naphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-(1H-Imidazol-2-yl)naphthalen-2-ol stands out due to its specific combination of imidazole and naphthol structures, which confer unique chemical reactivity and photophysical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

3-(1H-imidazol-2-yl)naphthalen-2-ol

InChI

InChI=1S/C13H10N2O/c16-12-8-10-4-2-1-3-9(10)7-11(12)13-14-5-6-15-13/h1-8,16H,(H,14,15)

InChI Key

CANORYAAKDQNJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C3=NC=CN3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.